3-Nitrotetrazolium blue chloride

Quantitative Histochemistry Microdensitometry Dehydrogenase Assay

Researchers requiring isomer-specific tetrazolium salts for quantitative histochemistry face supply chain inconsistency. 3-Nitrotetrazolium blue chloride (m-NBT) solves this with its defined meta-nitro substitution, ensuring reliable formazan precipitation and fast reduction kinetics for dehydrogenase/oxidase assays. - Meta-nitro positioning guarantees protocol-specific localization & quantification accuracy vs. para-isomer - Fast bis-tetrazolium reduction enables shorter incubation times for high-throughput colorimetric assays - Validated for L-lactate quantification (2.0 μM LOD) offering a cost-effective alternative to LDH kits - Sourced with ≥95% purity, stored at 2-8°C, shipped ambient globally

Molecular Formula C40H30Cl2N10O6
Molecular Weight 817.6 g/mol
CAS No. 127615-60-5
Cat. No. B165508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrotetrazolium blue chloride
CAS127615-60-5
Molecular FormulaC40H30Cl2N10O6
Molecular Weight817.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC(=CC=C7)[N+](=O)[O-])C8=CC=CC=C8.[Cl-].[Cl-]
InChIInChI=1S/C40H30N10O6.2ClH/c1-55-37-23-29(19-21-35(37)47-43-39(27-11-5-3-6-12-27)41-45(47)31-15-9-17-33(25-31)49(51)52)30-20-22-36(38(24-30)56-2)48-44-40(28-13-7-4-8-14-28)42-46(48)32-16-10-18-34(26-32)50(53)54;;/h3-26H,1-2H3;2*1H/q+2;;/p-2
InChIKeyULQIZYUDGJIPRV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitrotetrazolium Blue Chloride Specifications


3-Nitrotetrazolium blue chloride (also known as m-nitroblue tetrazolium chloride or m-NBT) is a bis-tetrazolium dye of the tetrazolium salt class, characterized by a molecular weight of 817.6 g/mol and the molecular formula C₄₀H₃₀Cl₂N₁₀O₆ [1]. This compound functions as an electron acceptor in enzymatic assays, primarily for the detection of dehydrogenase and oxidase activities, where it is reduced to an intensely colored, water-insoluble formazan precipitate . As a specialized isomer of p-Nitroblue Tetrazolium Chloride (NBT), it is supplied as a solid, typically with a purity of ≥95%, and is utilized in colorimetric, histochemical, and quantitative analytical applications requiring the visualization or quantification of redox activity [1] .

Colorimetric electron acceptor for dehydrogenase and oxidase activity detection
Water-insoluble formazan precipitate supports quantitative histochemistry and microdensitometry
m-NBT isomer with distinct redox properties versus p-NBT

3-Nitrotetrazolium Blue Chloride Differentiation


In the tetrazolium salt class, compounds like neotetrazolium chloride, 2-(2-benzothiazolyl)-5-styryl-3-(4-phthalhydrazidyl) tetrazolium chloride (BPST), and even the closely related isomer p-Nitroblue Tetrazolium Chloride (NBT, CAS 298-83-9) cannot be considered interchangeable with 3-Nitrotetrazolium blue chloride [1] [2]. Critical differences in formazan product solubility, reduction kinetics, molar absorptivity, and isomer-specific steric and electronic properties directly impact assay performance, quantification accuracy, and localization fidelity [2] . The specific nitro group positioning in the meta-3-nitrophenyl moiety of 3-Nitrotetrazolium blue chloride (m-NBT) alters its redox potential and formazan precipitation characteristics compared to the para-isomer, making generic substitution a significant risk for experimental inconsistency and data reproducibility in established protocols .

m-NBT isomer identity
p-NBT may shift redox potential and formazan characteristics
Reliable formazan precipitation
Neotetrazolium fails to precipitate; may preclude quantification
Localized signal fidelity
BPST formazan diffusion may compromise tissue localization

3-Nitrotetrazolium Blue Chloride Performance Evidence


Formazan Precipitation vs. Neotetrazolium & BPST

In quantitative dehydrogenase assays, the formazan product of 3-Nitrotetrazolium blue chloride (m-NBT) precipitates reliably, enabling accurate microdensitometric measurement. In direct contrast, neotetrazolium fails to precipitate its formazan, and the formazan of BPST diffuses significantly, rendering both unsuitable for accurate quantification in tissue sections [1]. The reaction rate for glucose-6-phosphate dehydrogenase activity was consistent among the final acceptors tested, but only the bis-tetrazolium salts Tetranitro BT and Nitro BT (the class of 3-Nitrotetrazolium blue chloride) were deemed the 'tetrazolium salts of choice' due to their reliable formazan precipitation properties [1].

Formazan Precipitation
Head-to-head
Reliable precipitation vs. diffusion / no precipitation
Reported top-ranked in tested tetrazolium set
G6PDH assay; rat liver sections at 37°C
Quantitative Histochemistry Microdensitometry Dehydrogenase Assay

Reduction Kinetics vs. Mono-Tetrazolium Dyes

Bis-tetrazolium dyes, the class to which 3-Nitrotetrazolium blue chloride (m-NBT) belongs, exhibit significantly faster reduction kinetics than mono-tetrazolium dyes when coupled in an NADH/diaphorase enzymatic reaction cycle [1]. A study evaluating ten redox indicator dyes found that the bis-tetrazolium dyes nitroblue tetrazolium (NBT) and tetranitroblue tetrazolium (TNBT) were the fastest to reduce and thus 'the most suitable for fast response' applications [1]. This class-level kinetic advantage is further augmented by a superior molar extinction coefficient, enhancing assay sensitivity.

Reduction Kinetics
Class-level
Fastest rate among 10 dyes tested
Reported fastest reduction rate context
NADH/diaphorase system; class-level inference
Enzyme Kinetics Redox Indicator Spectrophotometry

Molar Extinction Coefficient vs. Mono-Tetrazolium Dyes

The sensitivity of a colorimetric assay is directly related to the molar extinction coefficient of its chromophore. Bis-tetrazolium dyes, the class of 3-Nitrotetrazolium blue chloride, possess a significantly higher molar extinction coefficient (ε) for their formazan product compared to mono-tetrazolium dyes [1]. This quantitative difference translates to a stronger colorimetric signal per mole of reduced product, enabling the detection of lower enzyme activities. For the specific NBT class, the formazan exhibits a molar absorptivity of approximately 36,000 M⁻¹·cm⁻¹ at its λmax of 530 nm [2].

Molar Extinction Coefficient
Class-level
~36,000 M⁻¹·cm⁻¹ at 530 nm
Reported higher extinction coefficient context
~4.5× vs lowest mono-tetrazolium dyes
Spectrophotometry Assay Sensitivity Colorimetry

Structural Isomerism: m-NBT vs. p-NBT

3-Nitrotetrazolium blue chloride is the meta-nitrophenyl isomer (m-NBT) of the widely used tetrazolium salt p-Nitroblue Tetrazolium Chloride (p-NBT, CAS 298-83-9) [1]. While both compounds function as substrates for dehydrogenases, their different nitro group positioning results in distinct steric and electronic properties . This structural nuance can influence reaction kinetics, redox potential, and the physical characteristics of the resulting formazan precipitate. Consequently, assays optimized for one isomer may yield different results if the other is substituted, making isomer-specific procurement essential for protocol fidelity.

Isomer Identity
Specification review
m-NBT (3-nitrophenyl) vs. p-NBT (4-nitrophenyl)
Isomer-specific redox context may differ
Procurement must match protocol isomer
Redox Potential Assay Optimization Isomer Specificity

L-Lactate Assay Sensitivity vs. LDH Methods

An enzymatic method utilizing 3-Nitrotetrazolium blue chloride (referred to as NTZB) for L-lactate determination demonstrates a sensitivity limit of 2.0 μM L-lactate and a linear detection range of 0.005–0.14 mM [1]. This performance, achieved with flavocytochrome b₂ as the primary enzyme, is cited as having 'higher sensitivity' compared to routine LDH-based approaches [1]. The method's advantages include a simple procedure, inexpensive reagents, and the use of a stable formazan product with a maximal absorption peak at 525 nm [1].

Assay Sensitivity
Reported
LOD 2.0 μM; linear 0.005–0.14 mM
Reported lower LOD context vs routine LDH
Flavocytochrome b₂ method at 525 nm
Food Analysis Biotechnology Lactate Quantification

Solubility and Solution Stability

While quantitative comparison to other tetrazolium salts is limited in available data, the known solubility and stability profile of 3-Nitrotetrazolium blue chloride is a critical procurement consideration. The compound dissolves at 10 mg/mL in water (Tris buffer, pH 7.4) and 20 mg/mL in 2-methoxyethanol, with solubility in ethanol being lower (5 mg/mL) . A stock solution at 10 mg/mL in water is stable for 1-2 weeks when stored in the dark at 0-4°C . This information allows for direct comparison with the solubility of other tetrazolium salts (e.g., p-NBT's solubility of 50 mg/mL in methanol) and is essential for planning experimental workflows and ensuring consistent reagent preparation.

Solution Preparation
Data to verify
10 mg/mL in H₂O; stable 1–2 wk at 0–4°C
Reported solubility context; data to verify
Differs from p-NBT solubility profile
Assay Preparation Reagent Handling Stability

3-Nitrotetrazolium Blue Chloride Applications


Enzyme Histochemistry & Microdensitometry

For researchers conducting quantitative analysis of dehydrogenase activity in tissue sections, 3-Nitrotetrazolium blue chloride is the preferred substrate over neotetrazolium or BPST. Its reliable formazan precipitation ensures that the measured signal accurately reflects enzyme localization and activity, enabling precise microdensitometric quantification as validated in liver section studies [1].

High-Throughput Redox Screening

In analytical or pharmaceutical screening environments where rapid results are paramount, the fast reduction kinetics of the bis-tetrazolium class (which includes 3-Nitrotetrazolium blue chloride) offer a significant advantage over slower mono-tetrazolium alternatives. This property facilitates shorter incubation times and increased throughput in colorimetric assays [1].

L-Lactate Quantification in Food & Bioprocess

Laboratories focused on food quality control or bioprocess monitoring can leverage a validated enzymatic assay using 3-Nitrotetrazolium blue chloride for L-lactate measurement. This method offers a simple, sensitive (2.0 μM LOD), and cost-effective alternative to standard LDH-based kits, using inexpensive reagents and providing a stable formazan product detectable at 525 nm [1].

Meta-Isomer Specific Redox Assays

For any research or industrial application where a published protocol specifies the use of m-Nitroblue Tetrazolium Chloride (CAS 127615-60-5), substitution with the more common para-isomer (p-NBT, CAS 298-83-9) is not permissible. The structural and electronic differences between the isomers [1] can alter reaction outcomes, making isomer-specific sourcing critical for reproducibility and validation [2].

Application
Selection Property
Validation Focus
Enzyme Histochemistry & Microdensitometry
Formazan precipitation reliability
Quantitative localization endpoint review
High-Throughput Redox Screening
Bis-tetrazolium reduction kinetics
Incubation-time and throughput context
L-Lactate Quantification
Reported detection sensitivity context
Linearity and matrix-effect validation
Meta-Isomer Specific Protocols
Isomer identity verification
Protocol-specific redox property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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